molecular formula C15H20FN3O3 B12863086 tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate

tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate

Cat. No.: B12863086
M. Wt: 309.34 g/mol
InChI Key: NPONISKOVGSYIF-UHFFFAOYSA-N
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Description

Tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate is a synthetic organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the oxazine ring through cyclization reactions.
  • Introduction of the tert-butyl ester group.
  • Functionalization of the phenyl ring with amino and fluorine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution reagents such as halogens, acids, or bases.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of amino and fluorine groups suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific biological pathways, leading to the development of new treatments for diseases.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The amino and fluorine groups could form hydrogen bonds or electrostatic interactions with these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate may include other oxazine derivatives with different substituents on the phenyl ring or variations in the ester group. Examples include:

  • Tert-butyl 5-(3,4-diamino-2-chlorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
  • Tert-butyl 5-(3,4-diamino-2-methylphenyl)-2H-1,4-oxazine-4(3H)-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both amino and fluorine groups on the phenyl ring, along with the oxazine and tert-butyl ester moieties, gives it distinct chemical and biological properties that may not be found in other similar compounds.

Properties

Molecular Formula

C15H20FN3O3

Molecular Weight

309.34 g/mol

IUPAC Name

tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2,3-dihydro-1,4-oxazine-4-carboxylate

InChI

InChI=1S/C15H20FN3O3/c1-15(2,3)22-14(20)19-6-7-21-8-11(19)9-4-5-10(17)13(18)12(9)16/h4-5,8H,6-7,17-18H2,1-3H3

InChI Key

NPONISKOVGSYIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC=C1C2=C(C(=C(C=C2)N)N)F

Origin of Product

United States

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